3-[(Z)-but-1-enyl]pyridine
説明
3-[(Z)-but-1-enyl]pyridine is a pyridine derivative featuring a butenyl side chain in the Z (cis) configuration at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁N, with a SMILES notation of C/C=C/C1=CN=CC=C1 (Z-configuration indicated by stereodescriptors). The Z-isomer differs from the E-isomer (3-[(E)-but-1-enyl]pyridine, CID 5352782 ) in spatial arrangement, which may influence its physicochemical properties and biological interactions.
特性
CAS番号 |
142505-10-0 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
3-[(Z)-but-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3- |
InChIキー |
KTXMSWAHSUYOHZ-HYXAFXHYSA-N |
SMILES |
CCC=CC1=CN=CC=C1 |
異性体SMILES |
CC/C=C\C1=CN=CC=C1 |
正規SMILES |
CCC=CC1=CN=CC=C1 |
同義語 |
Pyridine, 3-(1-butenyl)-, (Z)- (9CI) |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
3-[(E)-but-1-enyl]pyridine
- Structural Differences : The E-isomer has a trans configuration, altering the spatial orientation of the butenyl chain. This geometric distinction may affect binding to enzymatic pockets or receptor sites.
- For example, E/Z isomerism in retinoids profoundly alters receptor binding .
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
These compounds (e.g., compound 17 in ) are potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B) . Key comparisons include:
- Substituent Effects : The piperidin-4-ylmethoxy group enhances LSD1 binding via hydrophobic interactions and basic amine groups, critical for competitive inhibition .
- Activity Data :
| Compound | LSD1 Ki (nM) | MAO-A/B Selectivity | Cell EC₅₀ (nM) |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine (17) | 29 | >160-fold | 280 |
| 3-[(Z)-but-1-enyl]pyridine | N/A | N/A | N/A |
- Mechanistic Insights : Molecular docking shows the piperidine moiety occupies a hydrophobic pocket in LSD1, while the pyridine ring aligns with the substrate-binding site . The butenyl chain in 3-[(Z)-but-1-enyl]pyridine lacks this basic amine, likely reducing LSD1 affinity.
Carbonyl Analogs (e.g., 4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid)
- Structural Contrast : These compounds feature bulkier aromatic substituents (e.g., bis-phenyl groups) instead of a pyridine core. Such groups may enhance π-π stacking but reduce solubility .
- Synthetic Routes : Similar Z/E isomer separation techniques (e.g., HPLC with C-18 columns) are employed, underscoring the challenges in isolating stereoisomers .
MAO Inhibitors (e.g., Tranylcypromine Derivatives)
- Selectivity Profiles : While 3-(piperidin-4-ylmethoxy)pyridine derivatives show high LSD1 selectivity, tranylcypromine analogs inhibit both LSD1 and MAO-A/B, risking off-target effects .
Key Data :
Inhibitor Type LSD1 Ki (nM) MAO-A/B Ki (nM) 3-(Piperidin-4-ylmethoxy)pyridine 29 >4,640 Tranylcypromine ~500 2–20
Molecular and Functional Insights
- However, the absence of a basic amine (cf. piperidine derivatives) likely limits its potency as an LSD1 inhibitor .
- Enzyme Kinetics: Competitive inhibitors like compound 5 (Ki = 2.3 μM) bind directly to the LSD1 active site, displacing the H3K4me2 substrate . The butenyl chain’s hydrophobicity might contribute to similar binding, but without catalytic moieties (e.g., cyanophenyl groups in compound 17), activity would be diminished .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
